N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
The synthesis of N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves several steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the dihydropyridine core, followed by the introduction of the fluorophenyl groups through substitution reactions. The reaction conditions usually involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds through the addition of water, often resulting in the formation of carboxylic acids and amines.
Scientific Research Applications
N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its efficacy as a drug candidate for various diseases.
Industry: The compound’s properties make it suitable for use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other fluorinated compounds, such as:
N-(2,4-difluorophenyl)-3-methoxybenzamide: This compound shares some structural similarities but differs in the position and number of fluorine atoms.
N-(3,4-difluorophenyl)-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide: Another related compound with a different functional group arrangement.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-15-6-2-1-4-12(15)11-27-24-9-3-5-14(19(24)26)18(25)23-13-7-8-16(21)17(22)10-13/h1-10H,11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGJZVDEFWLMFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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